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Introduction
Aeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a naturally occurring tryptamine

analog of psilocybin found in certain species of psychedelic mushrooms, notably Inocybe

aeruginascens. Its unique pharmacological profile and potential psychoactive properties have

garnered interest within the research community. Unlike psilocybin, which is primarily

metabolized to psilocin, aeruginascin's putative active metabolite is 4-hydroxy-N,N,N-

trimethyltryptamine (4-HO-TMT). The synthesis of aeruginascin and its related compounds is

crucial for enabling detailed pharmacological studies, developing analytical standards, and

exploring its therapeutic potential.

These application notes provide detailed protocols for the chemical synthesis of aeruginascin
and its key derivatives, intended for use in a controlled research setting. The methodologies

are derived from peer-reviewed scientific literature and are presented to guide researchers in

the safe and efficient production of these compounds for investigational purposes.

Chemical Synthesis Pathways
Two primary chemical synthesis routes for aeruginascin and its derivatives have been

established, starting from either psilocybin/baeocystin or the more accessible precursor
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psilacetin (4-acetoxy-N,N-dimethyltryptamine).

Biosynthesis of Aeruginascin
Aeruginascin is understood to be a product of the psilocybin biosynthetic pathway. The

pathway begins with the amino acid L-tryptophan and proceeds through several enzymatic

steps to produce psilocybin. It is hypothesized that aeruginascin is formed via a final

methylation step of psilocybin, catalyzed by an N-methyltransferase. The key enzymes in the

psilocybin pathway include a decarboxylase (PsiD), a monooxygenase (PsiH), a kinase (PsiK),

and a methyltransferase (PsiM)[1].

L-Tryptophan TryptaminePsiD 4-HydroxytryptaminePsiH NorbaeocystinPsiK BaeocystinPsiM PsilocybinPsiM Aeruginascin

Putative
N-methyltransferase

Click to download full resolution via product page

A simplified diagram of the putative biosynthetic pathway of aeruginascin.

Experimental Protocols
The following sections provide detailed step-by-step protocols for the chemical synthesis of

aeruginascin and its active metabolite, 4-HO-TMT.

Protocol 1: Synthesis of Aeruginascin from Baeocystin
This protocol is adapted from the work of Jensen et al. and involves the permethylation of

baeocystin.

Materials:

Synthetic baeocystin

Methyl iodide (MeI)

Diisopropylethylamine (DIPEA)

Methanol (MeOH)
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Water (H₂O)

Microtube

Procedure:

Dissolve 10 mg (37.0 µmol) of synthetic baeocystin in 250 µL of deionized water in a

microtube.[2]

Add 25 µL of methyl iodide (57 mg, 402 µmol) to the solution.[2]

Add 20 µL of diisopropylethylamine (14.8 mg, 115 µmol) to the reaction mixture.[2]

Add methanol dropwise until a homogenous solution is achieved.[2]

Allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-

layer chromatography (TLC).

Upon completion, the product can be purified by preparative high-performance liquid

chromatography (HPLC).

Quantitative Data Summary

Starting
Material

Reagents Product Yield Reference

Baeocystin (10

mg)

Methyl iodide (25

µL), DIPEA (20

µL)

Aeruginascin Not specified Jensen et al.

Protocol 2: Synthesis of 4-Acetoxy-N,N,N-
trimethyltryptammonium (4-AcO-TMT) Iodide from
Psilacetin
This protocol, based on the work of Manke et al., describes the synthesis of a stable precursor

to 4-HO-TMT.[3][4]
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Materials:

4-Acetoxy-N,N-dimethyltryptamine (Psilacetin) fumarate

Iodomethane (MeI)

Methanol (MeOH)

Procedure:

Psilacetin (4-AcO-DMT) fumarate is used as the starting material.

The psilacetin is methylated in the presence of excess iodomethane in methanol.[3][4]

The reaction mixture is stirred at room temperature until the reaction is complete, as

monitored by TLC or LC-MS.

The resulting product, 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide,

precipitates from the solution.

The precipitate is collected by filtration and washed with cold methanol.

The product can be further purified by recrystallization from water to obtain single crystals.[4]

Quantitative Data Summary

Starting
Material

Reagents Product Yield Reference

Psilacetin

fumarate

Excess

Iodomethane,

Methanol

4-AcO-TMT

iodide
53% Manke et al.[3][4]

Protocol 3: Synthesis of 4-Hydroxy-N,N,N-
trimethyltryptamine (4-HO-TMT) Iodide
This protocol details the hydrolysis of 4-AcO-TMT iodide to yield the putative active metabolite

of aeruginascin.[3][4]
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Materials:

4-Acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide

Aqueous acetic acid

Methanol (MeOH)

Procedure:

The 4-AcO-TMT iodide synthesized in Protocol 2 is hydrolyzed in aqueous acetic acid.[3][4]

The reaction mixture is heated gently to facilitate the hydrolysis.

The progress of the reaction is monitored by TLC or LC-MS until all the starting material is

consumed.

The solvent is removed under reduced pressure.

The resulting 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) iodide is purified by

recrystallization from a methanolic solution.[3][4]

Quantitative Data Summary

Starting
Material

Reagents Product Yield Reference

4-AcO-TMT

iodide

Aqueous acetic

acid
4-HO-TMT iodide 60% Manke et al.[3][4]

Experimental Workflow
The following diagram illustrates the logical flow of the synthesis of 4-HO-TMT from psilacetin.
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Protocol 2: Synthesis of 4-AcO-TMT

Protocol 3: Synthesis of 4-HO-TMT

Start:
Psilacetin Fumarate

Methylation with
excess Iodomethane

in Methanol

Precipitation and
Filtration

Product:
4-AcO-TMT Iodide

Hydrolysis in
Aqueous Acetic Acid

Intermediate

Solvent Removal

Recrystallization
from Methanol

Final Product:
4-HO-TMT Iodide
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Workflow for the two-step synthesis of 4-HO-TMT from psilacetin.
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Safety Precautions
The synthesis of these compounds should only be conducted by trained professionals in a well-

ventilated laboratory. Appropriate personal protective equipment (PPE), including safety

glasses, lab coats, and gloves, must be worn at all times. Iodomethane is a hazardous

substance and should be handled with extreme care in a fume hood. All local regulations and

safety guidelines for handling chemicals must be strictly followed.

Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the

synthesis of aeruginascin and its key metabolite, 4-HO-TMT, for research purposes. By

following these detailed methodologies, researchers can produce these compounds with good

yields and high purity, facilitating further investigation into their pharmacology and potential

therapeutic applications. The provided diagrams and data tables serve as quick references to

aid in the experimental planning and execution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15615734?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

